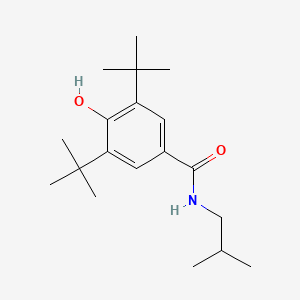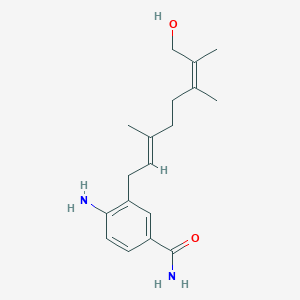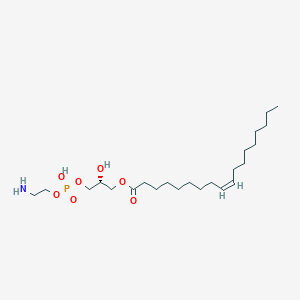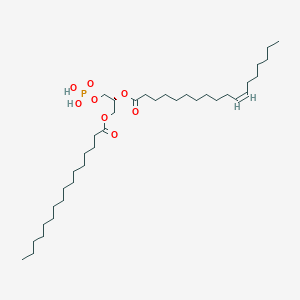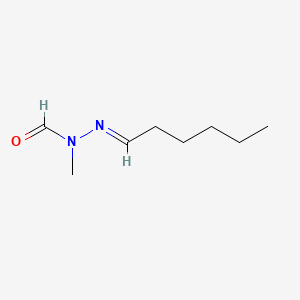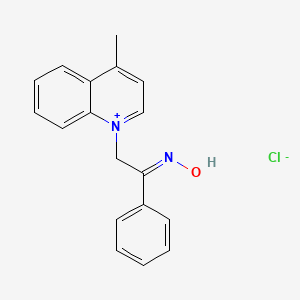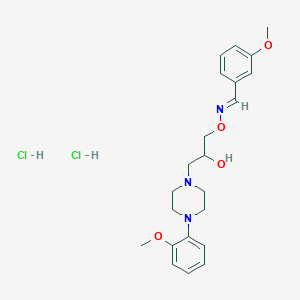![molecular formula C17H23N3O2 B1241444 N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)
N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-acetamidophenyl)methylideneamino]-2-cyclohexylacetamide is an anilide and a member of acetamides.
Scientific Research Applications
Synthesis and Characterization : The compound has been synthesized and characterized in various studies, emphasizing its potential use in further chemical research and applications. For example, Liu Chang-chu (2014) demonstrated the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones, which involved acylation and cyclization processes similar to those used in the synthesis of N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide. This process highlights the compound's utility in synthesizing complex organic structures, potentially useful in medicinal chemistry and other applications (Liu Chang-chu, 2014).
Antimicrobial and Antitumor Activity : Various derivatives of acetamide, including N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide, have shown promise in antimicrobial and antitumor applications. For instance, studies by A. Evren et al. (2019) and E. Darwish et al. (2014) explored the synthesis of acetamide derivatives and their evaluation as anticancer agents, indicating potential for development into therapeutic agents (Evren et al., 2019); (Darwish et al., 2014).
Synthesis of Novel Compounds : Research has also focused on the synthesis of novel compounds using derivatives of acetamide. Z. Zhong-cheng and Shu Wan-yin (2002) conducted a study on the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the versatility of acetamide derivatives in producing new chemical entities (Zhong-cheng & Shu Wan-yin, 2002).
Development of Analytical Methods : The compound has also been used in the development of analytical methods, such as in the rapid chemometric reverse phase HPLC method for estimating drugs like paracetamol and ibuprofen, as explored by S. B. Kanthale et al. (2020) (Kanthale et al., 2020).
properties
Product Name |
N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]-2-cyclohexylacetamide |
InChI |
InChI=1S/C17H23N3O2/c1-13(21)19-16-9-7-15(8-10-16)12-18-20-17(22)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,19,21)(H,20,22)/b18-12+ |
InChI Key |
OFLMBTVBZWBGTQ-LDADJPATSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)CC2CCCCC2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CC2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CC2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



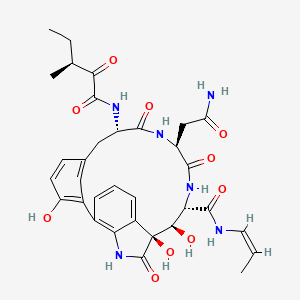
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)

